molecular formula C26H27ClN2O5 B6078588 N-{3-[(2-chlorobenzoyl)amino]phenyl}-3,4,5-triethoxybenzamide

N-{3-[(2-chlorobenzoyl)amino]phenyl}-3,4,5-triethoxybenzamide

Cat. No. B6078588
M. Wt: 483.0 g/mol
InChI Key: YHQGOZMEDKVKGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{3-[(2-chlorobenzoyl)amino]phenyl}-3,4,5-triethoxybenzamide, also known as CTEB, is a synthetic compound that has gained attention in scientific research due to its potential as a therapeutic agent. CTEB is a member of the benzamide family and is structurally similar to other compounds that have been shown to exhibit antitumor and anti-inflammatory properties. In

Mechanism of Action

The mechanism of action of N-{3-[(2-chlorobenzoyl)amino]phenyl}-3,4,5-triethoxybenzamide is not fully understood, but several studies have provided insights into its potential targets. One study found that N-{3-[(2-chlorobenzoyl)amino]phenyl}-3,4,5-triethoxybenzamide inhibited the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. Another study found that N-{3-[(2-chlorobenzoyl)amino]phenyl}-3,4,5-triethoxybenzamide inhibited the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. Additionally, N-{3-[(2-chlorobenzoyl)amino]phenyl}-3,4,5-triethoxybenzamide has been shown to induce apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects:
N-{3-[(2-chlorobenzoyl)amino]phenyl}-3,4,5-triethoxybenzamide has been shown to have several biochemical and physiological effects. In addition to its antitumor and anti-inflammatory properties, N-{3-[(2-chlorobenzoyl)amino]phenyl}-3,4,5-triethoxybenzamide has been shown to inhibit angiogenesis (the formation of new blood vessels) and to modulate the immune system. Additionally, N-{3-[(2-chlorobenzoyl)amino]phenyl}-3,4,5-triethoxybenzamide has been shown to have antioxidant activity, which may contribute to its therapeutic potential.

Advantages and Limitations for Lab Experiments

One advantage of using N-{3-[(2-chlorobenzoyl)amino]phenyl}-3,4,5-triethoxybenzamide in lab experiments is its relative ease of synthesis. Additionally, N-{3-[(2-chlorobenzoyl)amino]phenyl}-3,4,5-triethoxybenzamide has been shown to exhibit activity against several types of cancer cells and bacteria, making it a potentially useful tool for studying these diseases. However, one limitation of using N-{3-[(2-chlorobenzoyl)amino]phenyl}-3,4,5-triethoxybenzamide in lab experiments is its limited solubility in aqueous solutions, which may affect its bioavailability and activity.

Future Directions

There are several potential future directions for research on N-{3-[(2-chlorobenzoyl)amino]phenyl}-3,4,5-triethoxybenzamide. One area of interest is the development of N-{3-[(2-chlorobenzoyl)amino]phenyl}-3,4,5-triethoxybenzamide-based therapies for cancer and inflammatory diseases. Additionally, further studies on the mechanism of action of N-{3-[(2-chlorobenzoyl)amino]phenyl}-3,4,5-triethoxybenzamide may provide insights into its potential targets and pathways. Finally, the development of more soluble derivatives of N-{3-[(2-chlorobenzoyl)amino]phenyl}-3,4,5-triethoxybenzamide may improve its bioavailability and activity in lab experiments and potential therapeutic applications.
In conclusion, N-{3-[(2-chlorobenzoyl)amino]phenyl}-3,4,5-triethoxybenzamide is a synthetic compound that has gained attention in scientific research due to its potential as a therapeutic agent. The synthesis of N-{3-[(2-chlorobenzoyl)amino]phenyl}-3,4,5-triethoxybenzamide is a relatively straightforward process, and it has been shown to exhibit antitumor, anti-inflammatory, and antibacterial properties. While the mechanism of action of N-{3-[(2-chlorobenzoyl)amino]phenyl}-3,4,5-triethoxybenzamide is not fully understood, several studies have provided insights into its potential targets. Future research on N-{3-[(2-chlorobenzoyl)amino]phenyl}-3,4,5-triethoxybenzamide may lead to the development of new therapies for cancer and inflammatory diseases, as well as a better understanding of its biochemical and physiological effects.

Synthesis Methods

The synthesis of N-{3-[(2-chlorobenzoyl)amino]phenyl}-3,4,5-triethoxybenzamide involves the reaction of 3,4,5-triethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 2-chloroaniline to form the intermediate product, which is then reacted with 3-aminobenzoic acid to yield the final product, N-{3-[(2-chlorobenzoyl)amino]phenyl}-3,4,5-triethoxybenzamide. The synthesis of N-{3-[(2-chlorobenzoyl)amino]phenyl}-3,4,5-triethoxybenzamide has been reported in several studies and has been found to be a relatively straightforward process.

Scientific Research Applications

N-{3-[(2-chlorobenzoyl)amino]phenyl}-3,4,5-triethoxybenzamide has been the subject of several scientific studies due to its potential as a therapeutic agent. One study found that N-{3-[(2-chlorobenzoyl)amino]phenyl}-3,4,5-triethoxybenzamide exhibited antitumor activity against several types of cancer cells, including breast, lung, and colon cancer cells. Another study found that N-{3-[(2-chlorobenzoyl)amino]phenyl}-3,4,5-triethoxybenzamide had anti-inflammatory effects in a mouse model of acute lung injury. Additionally, N-{3-[(2-chlorobenzoyl)amino]phenyl}-3,4,5-triethoxybenzamide has been shown to have antibacterial activity against several strains of bacteria, including Staphylococcus aureus and Escherichia coli.

properties

IUPAC Name

N-[3-[(2-chlorobenzoyl)amino]phenyl]-3,4,5-triethoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27ClN2O5/c1-4-32-22-14-17(15-23(33-5-2)24(22)34-6-3)25(30)28-18-10-9-11-19(16-18)29-26(31)20-12-7-8-13-21(20)27/h7-16H,4-6H2,1-3H3,(H,28,30)(H,29,31)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHQGOZMEDKVKGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=CC=CC(=C2)NC(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-[(2-chlorobenzoyl)amino]phenyl]-3,4,5-triethoxybenzamide

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